molecular formula C14H22BNO4S B8070783 N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B8070783
M. Wt: 311.2 g/mol
InChI Key: GNVOWCSWASNGAD-UHFFFAOYSA-N
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Description

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a useful research compound. Its molecular formula is C14H22BNO4S and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Biological Activity

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide, also known by its CAS number 1469930-90-2, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula: C14H22BNO4S
  • Molecular Weight: 311.21 g/mol
  • IUPAC Name: N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
  • CAS Number: 1469930-90-2
  • Purity: ≥95%

The biological activity of this compound is primarily attributed to its interaction with microtubules. Microtubules are critical components of the cytoskeleton and are involved in various cellular processes including mitosis and intracellular transport. The compound is believed to stabilize microtubules, which can lead to inhibition of cell division in rapidly proliferating cells such as cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compounds targeting microtubule dynamics can exhibit significant anti-cancer properties. For instance, research indicates that microtubule-stabilizing agents can lead to apoptosis in cancer cell lines by disrupting normal mitotic processes .

Cancer Treatment

Given its mechanism of action on microtubules, this compound has potential applications in oncology. Compounds that stabilize microtubules are currently being explored for their ability to treat various cancers by inducing cell cycle arrest and apoptosis.

Neuroparasitic Infections

Research has also pointed towards the potential use of this compound in treating neuroparasitic infections. The ability of certain microtubule-stabilizing agents to penetrate the blood-brain barrier makes them suitable candidates for treating diseases like African trypanosomiasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

StudyFindings
Monti et al. (2024)Identified multitargeted agents with microtubule-stabilizing properties showing efficacy against Trypanosoma brucei .
MuseChem Research (2024)Reported on the synthesis and characterization of sulfonamide derivatives with significant biological activity against cancer cell lines .
PubChem Data ReviewCompounds with similar structures exhibit low micromolar range activity against COX and 5-lipoxygenase inhibitors .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-6-21(17,18)16-12-9-7-8-11(10-12)15-19-13(2,3)14(4,5)20-15/h7-10,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVOWCSWASNGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.